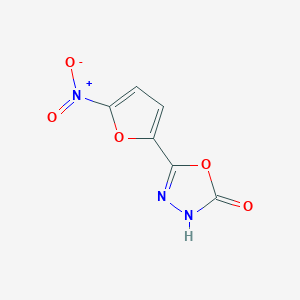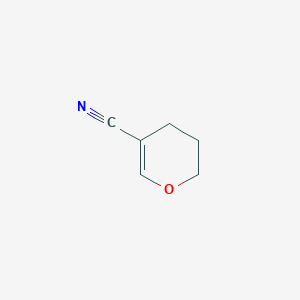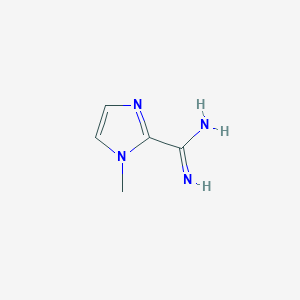
N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Descripción general
Descripción
N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide, also known as CFT, is a synthetic compound that has been used in various scientific research applications. CFT is a member of the thiazole family, which is a group of compounds that contain a nitrogen atom and a sulfur atom in the same ring. CFT has been studied for its potential applications in drug design, cancer research, and other areas of scientific research.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
- N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide and related compounds have been studied for their crystal structures and molecular interactions. For instance, a study revealed that the chlorophenyl ring in such compounds is oriented at a specific angle with respect to the thiazole ring, leading to the formation of molecular chains through C—H⋯O intermolecular interactions (Saravanan et al., 2016).
Antibacterial Activity
- Some derivatives of N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide have been synthesized and evaluated for their antibacterial activity. Certain compounds have shown moderate to good activity against gram-positive and gram-negative bacteria (Desai et al., 2008).
Non-Linear Optical Activity
- Research on benzothiazolinone acetamide analogs, including derivatives of N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide, has been conducted to explore their non-linear optical (NLO) activity. These compounds have potential applications in photonic devices like optical switches and modulators (Mary et al., 2020).
α-Glucosidase Inhibitory Activity
- Certain acetamide derivatives, including those related to N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide, have been synthesized and shown to inhibit α-glucosidase enzyme, indicating potential for managing diabetes (Koppireddi et al., 2014).
Anticancer Activity
- Some derivatives have been evaluated for their potential antitumor activity against various human tumor cell lines, showing considerable activity against specific cancer types (Yurttaş et al., 2015).
Analgesic and Anti-Inflammatory Activity
- Novel diphenylamine derivatives of these compounds have been synthesized and evaluated for analgesic and anti-inflammatory activities. Some derivatives have shown promising results, suggesting potential for pain and inflammation management (Kumar et al., 2020).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c1-8(17)15(11-4-2-9(13)3-5-11)12-14-10(6-16)7-18-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIDYFPIKZAFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)Cl)C2=NC(=CS2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




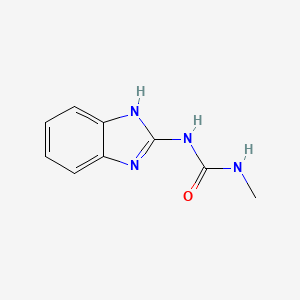
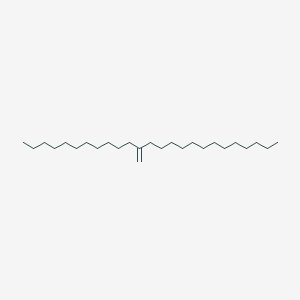
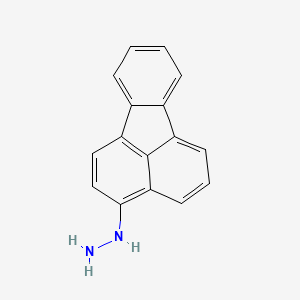
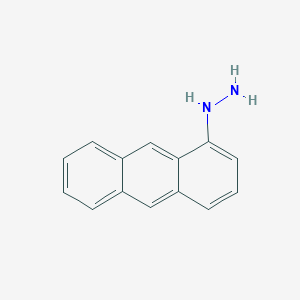
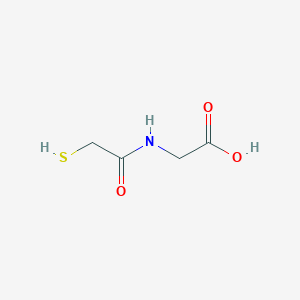
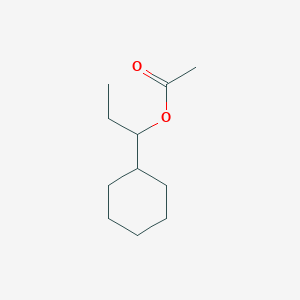

![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B3368449.png)


